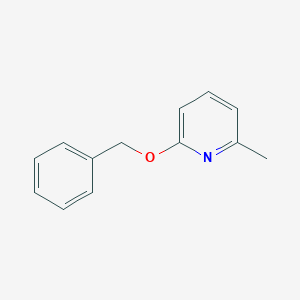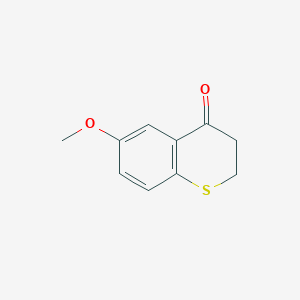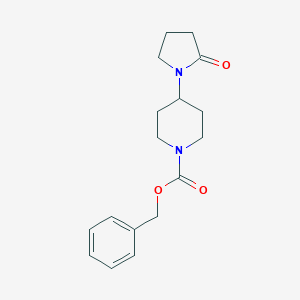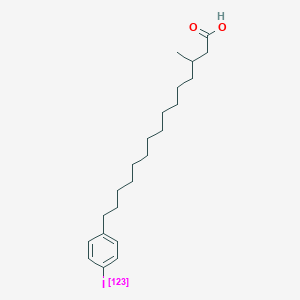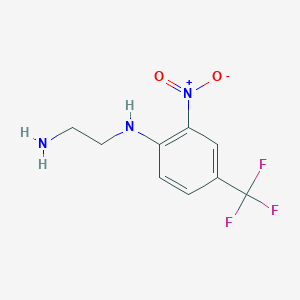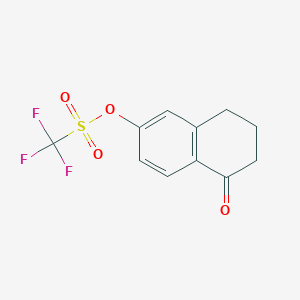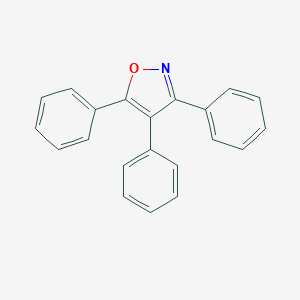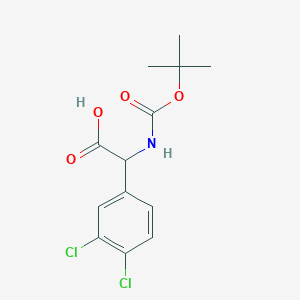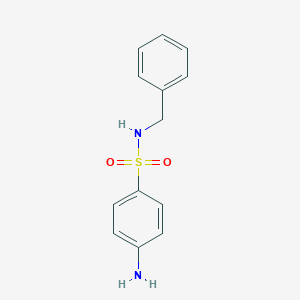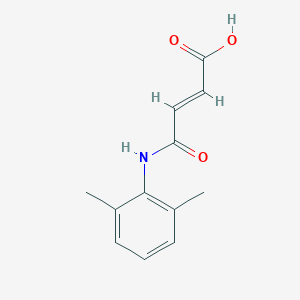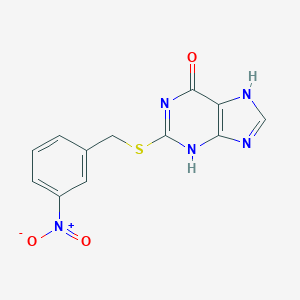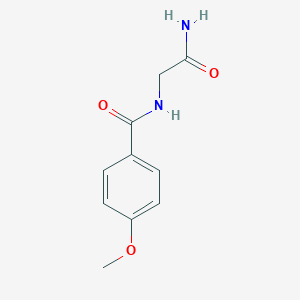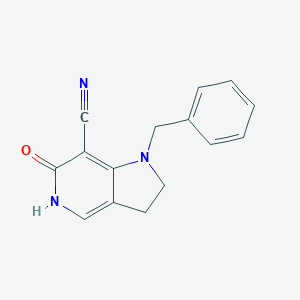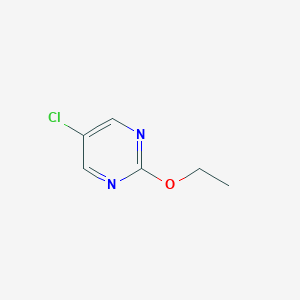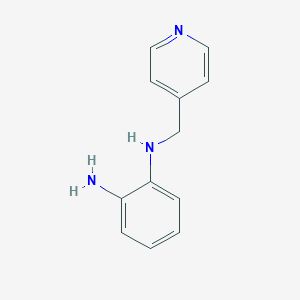
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine, also known as P4-BDA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. P4-BDA is a member of the benzene-1,2-diamine family, which has been extensively studied for its biological activities.
作用機序
The mechanism of action of 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes involved in cell proliferation and survival, including AKT, mTOR, and ERK. It has also been shown to induce apoptosis in cancer cells. In addition, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its potential applications in a variety of fields, including cancer research and neurodegenerative disease research. However, there are also some limitations to using 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in lab experiments. One limitation is its cost, as it can be expensive to synthesize. Another limitation is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
将来の方向性
There are a number of future directions for research on 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to investigate its potential applications in other fields, such as cardiovascular disease research. In addition, further research is needed to fully understand the mechanism of action of 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine and to identify potential drug targets. Finally, research is needed to develop more cost-effective synthesis methods for 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine.
In conclusion, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine is a chemical compound with potential applications in scientific research. Its high purity and yield make it a valuable tool for accurate and reproducible results. Its potential applications in cancer research and neurodegenerative disease research make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets.
合成法
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-pyridinemethanol with 1,2-diaminobenzene in the presence of a catalyst such as palladium on carbon. This method yields 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine in high purity and yield. Other methods include the use of other catalysts, such as copper or nickel, and the use of different solvents.
科学的研究の応用
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs. In addition, 1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
114797-95-4 |
|---|---|
製品名 |
1-N-(pyridin-4-ylmethyl)benzene-1,2-diamine |
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
2-N-(pyridin-4-ylmethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8,15H,9,13H2 |
InChIキー |
RSEKREVGGYZOEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=NC=C2 |
正規SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



